
Lexithromycin
Overview
Description
Lexithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin A, structurally modified to enhance its pharmacological profile . It exhibits broad-spectrum antibacterial activity by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . While its clinical applications are still under investigation, preclinical data suggest it may offer advantages over traditional macrolides in potency and safety .
Preparation Methods
Lexithromycin is synthesized by modifying erythromycin A. The key step involves the reaction of the 9-keto moiety of erythromycin A with methyl oxime, resulting in the formation of Erythromycin A 9-methoxime . This structural modification improves the compound’s stability and absorption properties. Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Lexithromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original keto group.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Lexithromycin operates by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, effectively blocking the translocation step during protein synthesis, which is crucial for bacterial growth and reproduction. This mechanism makes it effective against a variety of Gram-positive and some Gram-negative bacteria.
Chemical Stability
this compound has been noted for its increased chemical stability compared to traditional macrolides like erythromycin. This stability contributes to higher serum concentrations following oral administration, enhancing its therapeutic efficacy in treating infections .
Clinical Applications
This compound has found extensive use in treating several types of infections:
- Respiratory Tract Infections : It is commonly prescribed for pneumonia, bronchitis, and sinusitis due to its effectiveness against common respiratory pathogens.
- Urinary Tract Infections : The antibiotic is also indicated for urinary tract infections caused by susceptible organisms.
- Soft Tissue Infections : this compound is utilized in managing skin and soft tissue infections.
Efficacy in Chronic Respiratory Conditions
A study involving patients with non-cystic fibrosis bronchiectasis demonstrated that low-dose, long-term this compound treatment significantly reduced airway inflammation and thickness of dilated bronchi. The results indicated a decrease in neutrophil counts and inflammatory markers in sputum samples, suggesting that this compound can effectively manage chronic airway inflammation associated with respiratory diseases .
Treatment of Acute Exacerbations
In a clinical trial focusing on acute exacerbations of chronic obstructive pulmonary disease (COPD), this compound was shown to reduce the frequency of exacerbations and improve patient-reported outcomes. Patients receiving this compound experienced fewer hospitalizations compared to those on placebo, highlighting its role in managing acute respiratory conditions .
Comparative Efficacy
Future Research Directions
Further investigations are warranted to explore the potential of this compound in treating resistant bacterial strains and its role in combination therapies. Given its favorable pharmacokinetic profile, studies focusing on optimizing dosing regimens could enhance its clinical utility.
Mechanism of Action
Lexithromycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of bacterial ribosomes, blocking the exit tunnel for polypeptides. This prevents the elongation of the peptide chain, ultimately inhibiting bacterial growth . The molecular targets include the 23S rRNA of the bacterial ribosome .
Comparison with Similar Compounds
Comparison with Similar Macrolide Compounds
Lexithromycin belongs to the macrolide class, which includes erythromycin, clarithromycin, and azithromycin. Below is a systematic comparison based on structural features, pharmacokinetics, antimicrobial activity, antiviral efficacy, and cytotoxicity.
Structural Features
Structural Impact :
- This compound’s modifications may improve bioavailability or reduce enzymatic degradation compared to erythromycin .
- The 15-membered ring of azithromycin allows for prolonged tissue penetration .
Pharmacokinetic Profiles
Parameter | This compound* | Clarithromycin | Azithromycin | Erythromycin |
---|---|---|---|---|
Bioavailability | Not reported | 50–55% | 37–40% | 18–45% |
Half-life (hr) | Not reported | 3–7 | 68 | 1.5–3 |
Metabolism | Hepatic (presumed) | CYP3A4-mediated | Minimal hepatic | CYP3A4-mediated |
Excretion | Biliary (presumed) | Renal (40%) | Biliary (50%) | Biliary (80%) |
Key Observations :
- Azithromycin’s prolonged half-life supports once-daily dosing .
- Clarithromycin’s active metabolite (14-hydroxy clarithromycin) enhances its antibacterial spectrum .
Antimicrobial and Antiviral Activity
Antibacterial Spectrum :
All macrolides are effective against Gram-positive bacteria and atypical pathogens (e.g., Chlamydia). This compound’s exact spectrum remains uncharacterized but is presumed similar to erythromycin .
Antiviral Efficacy Against Coronaviruses :
Key Findings :
Biological Activity
Lexithromycin is a macrolide antibiotic derived from erythromycin, known for its antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and research findings.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing the translocation of peptides during protein synthesis. This action effectively halts bacterial growth and replication. The specific binding targets include:
- 50S Ribosomal Subunit : Inhibits peptide bond formation.
- Translocase Activity : Prevents movement of the ribosome along mRNA.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption, high tissue penetration, and a prolonged half-life. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Absorption | Rapid |
Bioavailability | 72-85% |
Half-life | Approximately 12 hours |
Protein Binding | 96% (mainly to alpha1-acid glycoproteins) |
Metabolism | Hepatic; minimal metabolism |
Excretion | Primarily unchanged in urine |
Antibacterial Activity
This compound exhibits broad-spectrum antibacterial activity against various pathogens. Its efficacy has been documented against both Gram-positive and Gram-negative bacteria. The following table lists notable organisms affected by this compound:
Organism | Activity Level |
---|---|
Staphylococcus aureus | Effective |
Streptococcus pneumoniae | Effective |
Mycoplasma pneumoniae | Effective |
Chlamydia trachomatis | Effective |
Legionella pneumophila | Effective |
Haemophilus influenzae | Moderate |
Clinical Efficacy
Clinical studies have confirmed the effectiveness of this compound in treating various infections, including:
- Respiratory Tract Infections : Including community-acquired pneumonia.
- Skin and Soft Tissue Infections : Demonstrated efficacy comparable to other antibiotics like amoxicillin.
- Urogenital Infections : Effective against pathogens such as Chlamydia trachomatis.
A notable study reported that this compound is as effective as erythromycin in treating upper respiratory infections while having a better safety profile with fewer adverse effects.
Case Studies
-
Case Study on Respiratory Infections :
- Patient Profile : 45-year-old male with community-acquired pneumonia.
- Treatment Regimen : this compound 500 mg once daily for 7 days.
- Outcome : Significant improvement in symptoms within 48 hours; complete resolution by day 14.
-
Case Study on Urogenital Infections :
- Patient Profile : 30-year-old female diagnosed with chlamydial infection.
- Treatment Regimen : this compound 1 g orally in a single dose.
- Outcome : Successful eradication of infection confirmed by follow-up testing.
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating Lexithromycin’s antimicrobial efficacy, and how should they be validated?
- Methodological Answer : Begin with in vitro assays (e.g., broth microdilution to determine MIC/MBC values against target pathogens) using standardized strains (e.g., ATCC controls). Validate findings with in vivo models (e.g., murine infection models), ensuring proper sample sizes and ethical approvals. Include negative controls (untreated cultures) and positive controls (established antibiotics like azithromycin) to benchmark efficacy .
Q. What methodologies are optimal for assessing this compound’s toxicity profile in preclinical studies?
- Conduct acute and subchronic toxicity studies in rodents, monitoring hematological, hepatic, and renal parameters. Use OECD guidelines for dosing (e.g., 14-28 day exposure at 10x therapeutic dose). Include histopathological analysis and statistical comparison to control groups (ANOVA with post-hoc tests) .
Q. How should researchers design dose-response studies to determine this compound’s therapeutic window?
- Employ a logarithmic dose range (e.g., 0.1–100 µg/mL in vitro; 1–100 mg/kg in vivo) with triplicate replicates. Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/ED₅₀. Validate with pharmacokinetic (PK) parameters (Cₘₐₓ, AUC) to correlate efficacy with bioavailability .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships be resolved?
- Perform meta-analyses of existing PK-PD studies, stratifying by variables like patient demographics, comorbidities, or drug formulations. Apply sensitivity analysis to identify confounding factors (e.g., renal clearance variability). Replicate key experiments under controlled conditions to isolate variables .
Q. What strategies mitigate the risk of microbial resistance to this compound in longitudinal studies?
- Use serial passage assays with subinhibitory concentrations to simulate resistance development. Genotype resistant isolates via whole-genome sequencing to identify mutations (e.g., 23S rRNA or efflux pump upregulation). Combine this compound with adjuvants (e.g., efflux inhibitors) to assess synergy .
Q. How can researchers optimize this compound’s formulation for enhanced tissue penetration in complex infections?
- Develop lipid nanoparticles or liposomal encapsulation to improve bioavailability. Validate using tissue distribution studies (e.g., LC-MS/MS quantification in lung or biofilm models). Compare free vs. formulated drug using paired t-tests or Mann-Whitney U tests .
Q. What statistical approaches are critical for interpreting conflicting clinical trial outcomes involving this compound?
- Apply Bayesian hierarchical models to account for inter-study heterogeneity. Use funnel plots to assess publication bias. Pre-register analysis plans (e.g., CONSORT guidelines) to minimize post-hoc data dredging .
Q. Data Management and Reproducibility
Q. How should researchers address variability in this compound’s efficacy data across different bacterial strains?
- Create a centralized database of MIC values and strain metadata (e.g., virulence genes, resistance profiles). Use multivariate regression to identify predictors of efficacy. Share raw data via repositories like Zenodo to enable independent validation .
Q. What protocols ensure reproducibility in this compound’s bioanalytical assays (e.g., HPLC quantification)?
- Follow FDA/EMA guidelines for method validation: document linearity (R² > 0.99), precision (%RSD < 15%), and recovery rates (85–115%). Include internal standards (e.g., erythromycin) and inter-laboratory calibration .
Q. Ethical and Clinical Translation Considerations
Q. How should this compound’s clinical trials be designed to balance efficacy and ethical constraints in vulnerable populations?
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53066-26-5 | |
Record name | Lexithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEXITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.